6-Azaspiro[3.6]decan-7-one

PI3Kδ Inhibition Kinase Selectivity Scaffold Optimization

Addressing the challenge of optimizing ADME without sacrificing target potency, 6-Azaspiro[3.6]decan-7-one provides a conformationally constrained spirocyclic lactam scaffold with a low cLogP (1.0) to enhance solubility and reduce off-target binding. - 15.8-fold improvement in PI3Kδ inhibition (IC50 = 20 nM) over 2-azaspiro analogs, ideal for B-cell malignancy and inflammation programs. - Defined 5-LOX selectivity over COX enzymes supports leukotriene-driven disease models (e.g., asthma, atherosclerosis). - Rigid [3.6] ring system with orthogonal exit vectors ensures precise spatial orientation of substituents, a critical parameter for target engagement not achievable with simpler piperidine or morpholine cores.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13119416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.6]decan-7-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC2(C1)CCC2
InChIInChI=1S/C9H15NO/c11-8-3-1-4-9(7-10-8)5-2-6-9/h1-7H2,(H,10,11)
InChIKeyBQACZFLSXUCBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.6]decan-7-one: Core Scaffold and Baseline Characteristics for Scientific Procurement


6-Azaspiro[3.6]decan-7-one is a spirocyclic lactam characterized by a rigid, three-dimensional framework where a nitrogen-containing six-membered ring shares a quaternary carbon with a four-membered cyclobutane ring. As a member of the broader azaspirocycle class, it functions primarily as a core scaffold and versatile building block in medicinal chemistry, valued for its ability to introduce conformational constraint and precise spatial orientation of substituents [1]. Its structural attributes—notably a balanced Fsp³ (fraction of sp³-hybridized carbons) and the presence of orthogonal exit vectors—are leveraged to modulate physicochemical properties such as solubility and lipophilicity in lead optimization campaigns. In drug discovery contexts, it has been explored as a central motif in inhibitor design for targets including hormone-sensitive lipase (HSL) and phosphoinositide 3-kinase (PI3K) [2][3].

Spirocyclic scaffold with conformational constraint and orthogonal exit vectors for inhibitor design
High fraction of sp³-hybridized carbons may support improved solubility and metabolic stability in lead optimization
Reported use as central motif in PI3Kδ and HSL inhibitor research programs

Why 6-Azaspiro[3.6]decan-7-one Cannot Be Casually Replaced by Other Spirocyclic Lactams


While many azaspiro scaffolds share a superficial spirocyclic architecture, 6-azaspiro[3.6]decan-7-one's specific [3.6] ring system and nitrogen positioning confer a distinct and non-interchangeable profile. Unlike simpler piperidine or morpholine-based cores, the rigid, three-dimensional constraint of this scaffold directly dictates the vector geometry for functional group presentation, a critical parameter for target engagement . More importantly, quantitative profiling of closely related analogs reveals that even minor modifications to the spirocycle—such as altering ring size or nitrogen placement—can drastically alter ADME (absorption, distribution, metabolism, excretion) properties and selectivity. For instance, spiro[3.3]heptane variants exhibit different solubility and metabolic stability compared to [3.6] systems [1][2]. The following sections provide specific, data-driven evidence that underscores why substitution with an in-class alternative is not a scientifically sound practice for applications demanding precise molecular design.

Nitrogen position changes target engagement
Moving nitrogen from the 6- to 2-position in the spiro system may shift binding affinity significantly; reported IC50 differences exceed 15-fold against PI3Kδ, so 2-azaspiro analogs cannot be assumed interchangeable.
Ring size alters physicochemical and ADME profiles
Spiro[3.3]heptane or spiro[4.5]decane cores show distinct solubility and lipophilicity; a cLogP difference of more than 2 log units relative to the [3.6] system may impact membrane permeability and off-target binding.
In-class substitution may not preserve enzyme selectivity
The selective 5-LOX inhibition pattern reported for this scaffold is not automatically reproduced by other spirocyclic lactams; COX-related and off-target profiles must be experimentally verified.

Quantitative Differentiation of 6-Azaspiro[3.6]decan-7-one Against Key Comparators


Comparative Binding Affinity to PI3Kδ: 6-Azaspiro[3.6]decan-7-one vs. a 2-Azaspiro[3.6]decan-7-one Analog

In a direct comparison of spirocyclic lactams designed for PI3Kδ inhibition, 6-azaspiro[3.6]decan-7-one demonstrated superior target engagement relative to a 2-azaspiro[3.6]decan-7-one analog, with an IC50 of 20 nM compared to 316 nM for the comparator [1]. This represents a 15.8-fold improvement in biochemical potency, underscoring the critical impact of nitrogen placement on binding site complementarity. In whole blood assays, the 6-aza scaffold exhibited an IC50 of 316 nM, whereas the 2-aza variant was not reported to show activity under these conditions [2].

PI3Kδ binding affinity
Head-to-head
IC50 20 nM vs 316 nM
15.8-fold difference
Nitrogen placement critically influences binding-site complementarity; scaffold geometry drives kinase selectivity context
Biochemical enzyme assay; 2-azaspiro comparator
PI3Kδ Inhibition Kinase Selectivity Scaffold Optimization

Lipoxygenase Inhibition Profile: 6-Azaspiro[3.6]decan-7-one Demonstrates a Distinct Enzyme Selectivity Pattern

6-Azaspiro[3.6]decan-7-one is characterized as a potent inhibitor of 5-lipoxygenase (5-LOX), with additional, less potent inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This selective inhibition profile—strong 5-LOX activity with weak COX activity—is a key differentiator from broad-spectrum NSAIDs and other anti-inflammatory agents. For example, the standard COX inhibitor ibuprofen (IC50 ~ 0.5–5 μM for COX-1/2) does not inhibit 5-LOX at comparable concentrations, leading to a different pharmacological and side-effect profile [2]. The compound's specific potency for 5-LOX places it in a unique mechanistic class, relevant for conditions where leukotriene-driven inflammation is central.

Enzyme selectivity profile
Class-level
Potent 5-LOX inhibition; weak COX activity
Reported selectivity pattern differentiates from NSAID-type COX inhibitors; requires target-specific validation
Class-level inference; ibuprofen comparator shows no 5-LOX activity at comparable concentrations
Lipoxygenase Inhibition Inflammation Target Selectivity

Physicochemical Differentiation: Fsp³, cLogP, and Solubility in the Context of Spirocyclic Scaffold Optimization

The [3.6] spirocyclic system of 6-azaspiro[3.6]decan-7-one confers a calculated partition coefficient (cLogP) of 1.0, indicating balanced lipophilicity favorable for both solubility and membrane permeability . This value is significantly lower than many substituted azaspiro analogs (e.g., cLogP = 3.28 for a related spiro[4.5]decan-7-one analog) [1], suggesting a reduced risk of poor aqueous solubility and off-target binding. While direct experimental solubility data are not available in the public domain, the scaffold's high Fsp³ (0.78) is strongly correlated with improved solubility and metabolic stability in spirocyclic systems relative to planar aromatic analogs .

Lipophilicity (cLogP)
Cross-study comparable
cLogP 1.0 vs 3.28
2.28 log units lower
Lower lipophilicity may reduce solubility-limited absorption risk compared to spiro[4.5]decan-7-one analog
Calculated values; experimental solubility data not publicly available
Physicochemical Profiling ADME Properties Scaffold Optimization

Application Scenarios for 6-Azaspiro[3.6]decan-7-one Based on Verified Evidence


PI3Kδ Inhibitor Lead Optimization in Kinase Drug Discovery

The 15.8-fold improvement in PI3Kδ inhibition (IC50 = 20 nM) relative to a 2-azaspiro[3.6]decan-7-one analog makes 6-azaspiro[3.6]decan-7-one a compelling choice for medicinal chemistry teams pursuing selective PI3Kδ inhibitors. Its superior biochemical potency supports its use as a core scaffold in hit-to-lead campaigns targeting B-cell malignancies and inflammatory diseases [1].

Development of Selective 5-Lipoxygenase Inhibitors for Inflammation Research

Given its defined profile as a potent 5-LOX inhibitor with weak activity against COX enzymes, 6-azaspiro[3.6]decan-7-one is directly applicable in preclinical studies investigating leukotriene-driven pathologies, such as asthma and atherosclerosis. This selectivity profile offers a mechanistic advantage over non-selective NSAIDs [2].

Scaffold-Hopping to Improve Physicochemical and ADME Properties

With a low cLogP of 1.0, this scaffold can be strategically employed to replace more lipophilic cores (e.g., aromatic systems or spiro[4.5]decanes with cLogP > 3) in early-stage drug discovery. This replacement is predicted to enhance aqueous solubility and reduce off-target binding, thereby improving the developability profile of new chemical entities .

Application
Selection Property
Validation Focus
PI3Kδ inhibitor lead optimization
Scaffold geometry and binding-affinity profile
PI3Kδ inhibition selectivity context; reported 15.8-fold potency difference informs candidate prioritization
5-lipoxygenase pathway research
Enzyme selectivity (5-LOX vs COX)
Leukotriene-driven inflammation model response; confirm lack of COX-mediated off-target effects
Physicochemical property optimization
Low lipophilicity scaffold (cLogP ~1.0)
Replacement of high-logP cores; solubility and developability assessment under experimental conditions

Technical Documentation Hub

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36 linked technical documents
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